molecular formula C21H24N4O5S B2738624 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941957-22-8

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2738624
CAS RN: 941957-22-8
M. Wt: 444.51
InChI Key: AMUPFTXJFAXOLC-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Activities

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, as a derivative within the 1,3,4-oxadiazole compounds, has been a subject of extensive research due to its intriguing crystal structures and biological activities. Studies have showcased the synthesis and characterization of similar 1,3,4-oxadiazole derivatives, revealing their complex crystal structures and potential biological applications. For instance, derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized, characterized by spectral studies, and their molecular structures confirmed by single crystal X-ray diffraction method. These compounds exhibit fascinating intermolecular hydrogen bonds and are quantified using Hirshfeld surfaces computational method, indicating significant contributions towards the structures from H…H intercontacts. Moreover, these compounds have demonstrated promising in vitro biological activities, including antioxidant and antibacterial properties, particularly against Staphylococcus aureus, showcasing their potential in medicinal applications (Karanth et al., 2019).

Chelating Properties and Antimicrobial Activity

The chelating properties of derivatives related to this compound have been explored, particularly in transition metal chelates. Novel ligands, synthesized through reactions like the Mannich reaction, have been characterized by elemental and spectral studies. These ligands and their transition metal chelates have been evaluated for their chelating properties and examined for antimicrobial activity against various fungal strains, indicating a promising potential in the field of bioinorganic chemistry and antimicrobial research (Varde & Acharya, 2017).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer potential of 1,3,4-oxadiazole derivatives, closely related to this compound, has been a focal point of research. These studies encompass the synthesis and biological evaluation of various derivatives, showcasing moderate to excellent activity against different strains of bacteria, fungi, and cancer cell lines. Some derivatives have even exhibited higher anticancer activities than reference drugs, indicating their significant potential in drug development for combating various diseases (Khalid et al., 2016), (Ravinaik et al., 2021).

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h6,9-14,16H,2-5,7-8H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUPFTXJFAXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.